N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Dioxins are known to bind to the aryl hydrocarbon receptor (AhR), a type of intracellular receptor . Thiophenes are often used in pharmaceuticals and can interact with various targets depending on their context .
Mode of Action
Upon binding to AhR, dioxins can alter gene expression and disrupt normal cellular function . The mode of action for thiophenes would depend on the specific target .
Biochemical Pathways
Dioxins can affect several biochemical pathways, including those involved in hormone regulation, immune response, and cell proliferation . The affected pathways for thiophenes would depend on the specific target .
Pharmacokinetics
Dioxins are lipophilic and can accumulate in fatty tissues. They are resistant to degradation, leading to a long half-life in the body . The ADME properties of thiophenes would depend on their specific chemical structure .
Result of Action
Dioxins are known to be toxic and can cause a variety of health problems, including cancer, reproductive and developmental issues, and damage to the immune system . The effects of thiophenes would depend on their specific target and mode of action .
Action Environment
The action of dioxins and thiophenes can be influenced by various environmental factors. For example, the presence of other pollutants can affect the toxicity of dioxins . The stability and efficacy of thiophenes can be affected by factors such as pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c22-15(14-5-6-16-17(12-14)25-10-9-24-16)13-21-19(23)20(7-1-2-8-20)18-4-3-11-26-18/h3-6,11-12,15,22H,1-2,7-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJXYVGQVKOOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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